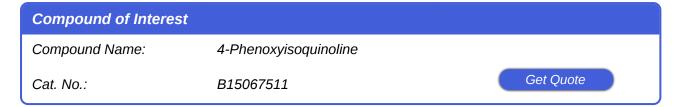


Application of 4-Phenoxyisoquinoline intermediates in the synthesis of other bioactive molecules

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Application of 4-Phenoxyisoquinoline Intermediates in the Synthesis of Bioactive Molecules

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The **4-phenoxyisoquinoline** scaffold is a privileged structural motif in medicinal chemistry, serving as a crucial intermediate in the synthesis of a diverse array of bioactive molecules. The unique arrangement of the isoquinoline core coupled with a phenoxy group at the 4-position imparts favorable physicochemical properties, influencing potency, selectivity, and pharmacokinetic profiles of the resulting compounds. This document provides detailed application notes and experimental protocols for the utilization of **4-phenoxyisoquinoline** intermediates in the development of novel therapeutic agents, with a primary focus on the synthesis of Roxadustat, a potent anti-anemia drug, and its analogs.

The core synthetic strategy for obtaining **4-phenoxyisoquinoline**s typically involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the 4-position of the isoquinoline ring with a phenol or a substituted phenol. This versatile reaction



allows for the introduction of a wide variety of substituents on the phenoxy ring, enabling extensive structure-activity relationship (SAR) studies.

Key Applications and Bioactive Molecules

The primary application of **4-phenoxyisoquinoline** intermediates highlighted in recent drug development is in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. These enzymes are key regulators of the cellular response to hypoxia.

Roxadustat (FG-4592): An Anti-Anemia Agent

Roxadustat is a first-in-class oral HIF-PH inhibitor approved for the treatment of anemia associated with chronic kidney disease.[1] It functions by stabilizing HIF- α , a transcription factor that upregulates the production of erythropoietin (EPO) and improves iron metabolism, thereby stimulating erythropoiesis (the production of red blood cells).[2] The chemical name for Roxadustat is N-[(4-hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine.[1]

The synthesis of Roxadustat relies on the key intermediate, Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate. This intermediate is synthesized through a multi-step process, which is a testament to the utility of the **4-phenoxyisoquinoline** core in constructing complex, biologically active molecules.[3][4][5]

Signaling Pathway of Roxadustat

The mechanism of action of Roxadustat involves the inhibition of prolyl hydroxylase domain (PHD) enzymes, which under normal oxygen levels, hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF- α). This hydroxylation targets HIF- α for degradation. By inhibiting PHD, Roxadustat prevents this degradation, allowing HIF- α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis.[2]

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